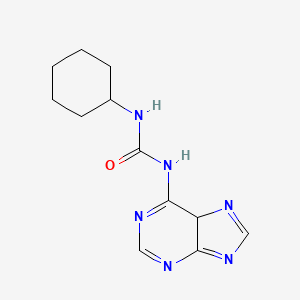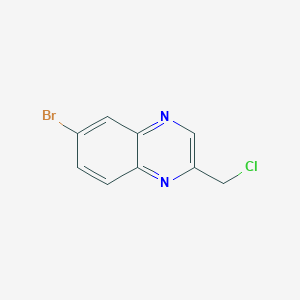
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a dimethylamino group, a triazolyl group, and a chromenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Triazolyl Group:
Dimethylation: The dimethylamino group can be introduced through the reaction of the intermediate with dimethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell cycle arrest and apoptosis.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-2-one: Similar structure but with a different position of the triazolyl group.
6-(Dimethylamino)-3-(1H-1,2,4-triazol-5-yl)-4H-chromen-4-one: Similar structure but with a different position of the triazolyl group.
6-(Dimethylamino)-3-(1H-1,2,3-triazol-4-yl)-4H-chromen-4-one: Similar structure but with a different triazole ring.
Uniqueness
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
60723-57-1 |
|---|---|
Molekularformel |
C13H12N4O2 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
6-(dimethylamino)-3-(1H-1,2,4-triazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C13H12N4O2/c1-17(2)8-3-4-11-9(5-8)12(18)10(6-19-11)13-14-7-15-16-13/h3-7H,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
KPHWTVFVVJUEJB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)OC=C(C2=O)C3=NC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile](/img/structure/B11860279.png)


![4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860306.png)



![8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11860326.png)
![(S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B11860334.png)
